molecular formula C10H15NO2 B6293685 2-Isopropoxy-5-(methoxymethyl)pyridine CAS No. 2379321-43-2

2-Isopropoxy-5-(methoxymethyl)pyridine

Cat. No.: B6293685
CAS No.: 2379321-43-2
M. Wt: 181.23 g/mol
InChI Key: CKKYLHZFHWWMHG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Heterocycles in Organic Synthesis and Chemical Research

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in the landscape of organic and medicinal chemistry. rsc.orgresearchgate.netresearchgate.net The presence of a nitrogen atom in the six-membered ring imparts unique electronic properties and reactivity compared to its carbocyclic analog, benzene (B151609). This makes the pyridine ring a privileged structure in drug discovery and a versatile building block in synthesis. researchgate.net Pyridine derivatives are integral to a vast array of pharmaceuticals, including antibacterial, antiviral, and anticancer agents, where the pyridine moiety often plays a crucial role in binding to biological targets and influencing the molecule's solubility and bioavailability. rsc.orgresearchgate.net

Beyond medicine, these heterocycles are pivotal in the agrochemical industry, forming the core of many herbicides and insecticides. researchgate.net In the realm of chemical research, pyridines serve as essential ligands in coordination chemistry, catalysts in organic reactions, and versatile intermediates for constructing more complex molecular architectures. rsc.org The continuous exploration of new synthetic methodologies and applications underscores the enduring importance of this class of compounds.

Structural Classification and Nomenclature of 2-Isopropoxy-5-(methoxymethyl)pyridine

2-Isopropoxy-5-(methoxymethyl)pyridine is a disubstituted pyridine derivative. Its structure consists of a central pyridine ring functionalized at the C2-position with an isopropoxy group (–OCH(CH₃)₂) and at the C5-position with a methoxymethyl group (–CH₂OCH₃). This places it in the general class of 2-alkoxy-5-alkoxymethyl-pyridines. google.com

The systematic IUPAC name for this compound is 2-(propan-2-yloxy)-5-(methoxymethyl)pyridine . While a specific CAS Number for this exact structure is not prominent in public chemical databases, related and precursor compounds are well-documented, highlighting the chemical space it occupies.

Below is a data table summarizing the key identifiers and calculated properties for the compound.

IdentifierValue
IUPAC Name 2-(propan-2-yloxy)-5-(methoxymethyl)pyridine
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Structural Class Substituted Pyridine, Ether

Note: Properties are calculated based on the chemical structure.

Overview of Research Trajectories Pertaining to Substituted Pyridine Derivatives

Research into substituted pyridine derivatives is dynamic and multifaceted, driven by their wide-ranging applicability. rsc.orgresearchgate.net Key research trajectories focus on both the development of novel synthetic methods and the discovery of new applications, particularly in life sciences.

One major area of research involves the development of efficient and regioselective functionalization strategies. nih.gov Chemists are continually exploring new catalytic systems and reaction conditions to introduce a variety of substituents at specific positions on the pyridine ring, which can be challenging due to the ring's electronic nature. acs.org Recent advances include mild, one-pot methods to functionalize the often hard-to-access meta position. acs.org

Another significant trajectory is the synthesis and evaluation of pyridine derivatives for biological activity. rsc.orgresearchgate.net Medicinal chemists frequently incorporate the pyridine scaffold into new molecular entities, tuning its properties by altering substitution patterns. researchgate.net This has led to the discovery of potent agents across numerous therapeutic areas. rsc.orgresearchgate.net In agrochemistry, research is focused on creating new generations of pesticides with improved efficacy and environmental profiles, where substituted pyridines are key intermediates. chemicalbook.com

The table below summarizes key research areas for substituted pyridines.

Research AreaFocusRepresentative Applications
Synthetic Methodology Development of novel, efficient, and regioselective reactions for pyridine functionalization. nih.govacs.orgAccess to complex pyridine structures, late-stage functionalization of drug candidates. acs.org
Medicinal Chemistry Design and synthesis of pyridine-containing compounds with therapeutic potential. rsc.orgresearchgate.netresearchgate.netAntibacterial, antiviral, anticancer, and anti-inflammatory agents. rsc.orgresearchgate.net
Agrochemicals Creation of new herbicides, insecticides, and fungicides based on pyridine scaffolds. researchgate.netchemicalbook.comCrop protection and management. chemicalbook.com
Materials Science Incorporation of pyridine units into polymers and functional materials.Development of ligands for catalysis and materials with specific electronic properties.

Rationale for Focused Academic Inquiry into 2-Isopropoxy-5-(methoxymethyl)pyridine

The specific academic and industrial interest in 2-Isopropoxy-5-(methoxymethyl)pyridine and its structural class, 2-alkoxy-5-alkoxymethyl-pyridines, stems primarily from their role as valuable synthetic intermediates. google.com A key patent discloses that compounds of this type are precursors in the preparation of 2-chloro-5-chloromethyl-pyridine. google.com This chlorinated pyridine is itself a crucial building block for the synthesis of certain insecticides. google.com

The synthetic pathway to 2-alkoxy-5-alkoxymethyl-pyridines, for instance from 3-dichloromethyl-pyridine, is of interest because it offers an alternative route to these important agrochemical precursors. google.com The investigation into such synthetic processes is driven by the need for economically viable and efficient large-scale production methods.

Furthermore, the broader class of compounds, such as pyridine dicarboxylic acids with a methoxymethyl group at the 5-position, are known intermediates in the synthesis of widely used herbicides like imazamox. chemicalbook.com This establishes a clear rationale for focused inquiry into the synthesis and reactivity of pyridines with this specific substitution pattern (an oxygen-linked group at C2 and a methoxymethyl group at C5). Research in this area aims to optimize synthetic routes, improve yields, and potentially discover novel derivatives with enhanced biological activity or utility.

Properties

IUPAC Name

5-(methoxymethyl)-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(2)13-10-5-4-9(6-11-10)7-12-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKYLHZFHWWMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 2 Isopropoxy 5 Methoxymethyl Pyridine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 2-isopropoxy-5-(methoxymethyl)pyridine, the primary disconnections involve the C-O bond of the isopropoxy ether and the C-C bond connecting the methoxymethyl group to the pyridine (B92270) ring.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: O-Alkylation as the final step. This approach involves the O-alkylation of a 5-(methoxymethyl)pyridin-2-ol precursor with an isopropyl halide. This is often a favorable route as the hydroxyl group of the pyridin-2-one tautomer is a good nucleophile.

Pathway B: Introduction of the methoxymethyl group as the final step. This strategy starts with a 2-isopropoxypyridine (B97995) scaffold and introduces the methoxymethyl group at the 5-position. This can be more challenging due to the need for regioselective functionalization of the pyridine ring.

Based on this analysis, key precursors for the synthesis of 2-isopropoxy-5-(methoxymethyl)pyridine can be identified.

Precursor NameChemical StructurePathway
5-(Methoxymethyl)pyridin-2-ol(Structure not available)A
2-Isopropoxypyridine(Structure not available)B
Isopropyl halide (e.g., 2-bromopropane)(Structure not available)A
Reagents for methoxymethylation (e.g., chloromethyl methyl ether)(Structure not available)B

Functionalization of Pre-existing Pyridine Scaffolds

The synthesis of 2-isopropoxy-5-(methoxymethyl)pyridine typically proceeds by modifying an existing pyridine ring. This involves the sequential introduction of the isopropoxy and methoxymethyl groups.

O-Alkylation of Hydroxypyridine Derivatives

The formation of the ether linkage is a crucial step in synthesizing 2-isopropoxy-5-(methoxymethyl)pyridine. This is most commonly achieved through the O-alkylation of a corresponding hydroxypyridine derivative, which exists in equilibrium with its pyridone tautomer. nih.gov

The Williamson ether synthesis is a long-standing and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an S\textsubscript{N}2 mechanism. wikipedia.orgbyjus.com In the context of synthesizing 2-isopropoxy-5-(methoxymethyl)pyridine, this would involve deprotonating 5-(methoxymethyl)pyridin-2-ol with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired ether. masterorganicchemistry.combyjus.com

Key features of the Williamson ether synthesis include:

Reaction Type: S\textsubscript{N}2 (bimolecular nucleophilic substitution). wikipedia.org

Substrates: An alkoxide and an alkyl halide. libretexts.orglibretexts.org

Conditions: The reaction is often carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the alkoxide in situ. masterorganicchemistry.comnih.gov

While effective, the Williamson ether synthesis can sometimes be limited by side reactions, such as elimination, especially with secondary alkyl halides like isopropyl halides. masterorganicchemistry.com

To overcome the limitations of classical methods and to align with the principles of green chemistry, modern O-alkylation protocols have been developed. These methods often offer improved yields, shorter reaction times, and more environmentally benign conditions. scirp.orgscirp.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements. scirp.orgresearchgate.net In the context of O-alkylation, microwave-assisted methods can significantly reduce reaction times from hours to minutes. scirp.org This is attributed to the rapid superheating of the solvent and the direct interaction of microwaves with polar molecules. scirp.org Studies have shown successful O-alkylation of hydroxypyridines using microwave irradiation, providing high yields in a fraction of the time required for conventional heating. scirp.org

Aqueous Micellar Media: Performing organic reactions in water is highly desirable from an environmental perspective. The use of surfactants to create micelles in aqueous media can facilitate the reaction between a water-insoluble organic substrate and a water-soluble reagent. scirp.orgscirp.org This approach has been successfully applied to the O-alkylation of hydroxypyridines, offering an eco-friendly alternative to traditional organic solvents. scirp.orgscirp.org

O-Alkylation MethodTypical ConditionsAdvantages
Williamson Ether SynthesisBase (e.g., NaH, K2CO3), alkyl halide, organic solventWell-established, versatile masterorganicchemistry.comwikipedia.org
Microwave-AssistedMicrowave irradiation, often solvent-free or in a high-boiling solventRapid reaction times, high yields scirp.orgresearchgate.net
Aqueous Micellar MediaSurfactant (e.g., CTAB), water, alkyl halideEnvironmentally friendly, good yields scirp.orgscirp.org

Introduction of the Methoxymethyl Moiety

The methoxymethyl group (CH₂OCH₃) is a common substituent in organic synthesis. wikipedia.orgwikipedia.org Its introduction onto a pyridine ring can be achieved through various functionalization strategies.

Directly functionalizing the pyridine ring at a specific position requires careful consideration of the directing effects of existing substituents.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netmdpi.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the ring. researchgate.net For a 2-isopropoxypyridine substrate, the isopropoxy group is an electron-donating group, which would direct the formylation to the ortho and para positions. The resulting aldehyde can then be reduced to the corresponding alcohol and subsequently methylated to yield the methoxymethyl group.

Chloromethylation: Chloromethylation is another method to introduce a CH₂Cl group, which can then be converted to the methoxymethyl group by reaction with sodium methoxide (B1231860). However, chloromethylating agents like chloromethyl methyl ether are known to be carcinogenic and are therefore handled with extreme caution. wikipedia.org A patent describes the preparation of 2-alkoxy-5-alkoxymethyl-pyridines, which could potentially be adapted for the synthesis of the target molecule. google.com

Transformation of Precursor Functionalities to Methoxymethyl Groups

The introduction of the methoxymethyl group at the C-5 position of the pyridine ring can be effectively achieved by transforming a pre-existing functional group. This strategy is advantageous as it allows for the late-stage installation of the desired moiety onto a pyridine scaffold that already contains the 2-isopropoxy group or a suitable precursor.

A common method involves the conversion of a halomethylpyridine. For instance, a 5-(bromomethyl)pyridine derivative can be synthesized via the radical bromination of a 5-methylpyridine precursor. epo.org The resulting 5-(bromomethyl) intermediate is then reacted with sodium methoxide in methanol. This nucleophilic substitution reaction displaces the bromide, yielding the desired 5-(methoxymethyl)pyridine structure. epo.orggoogle.com This two-step process, from a methyl to a methoxymethyl group, is a reliable and frequently employed pathway in industrial processes. google.com

Another approach starts from a 3-dichloromethylpyridine. This precursor can be reacted with an alcohol, such as isopropanol (B130326), in the presence of the corresponding alkali metal alkoxide. This reaction surprisingly leads to the formation of 2-alkoxy-5-alkoxymethyl-pyridines, demonstrating a direct conversion of a dichloromethyl group to the target functionality. google.com

Regioselective Functionalization of Dihalogenated Pyridines

The use of dihalogenated pyridines as starting materials offers a powerful platform for the sequential and site-selective introduction of different substituents. The inherent differences in reactivity at various positions on the pyridine ring, influenced by the nitrogen atom, allow for controlled functionalization. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing the isopropoxy group onto a dihalogenated pyridine scaffold that already bears a methoxymethyl precursor at the 5-position. The success of this approach hinges on the ability to control the regioselectivity of the substitution. In polyhalogenated pyridines, the position of substitution is governed by the electronic properties of the ring and the nature of the nucleophile. researchgate.netbaranlab.org

For 2,6-dichloropyridines bearing a substituent at the 3-position, the regioselectivity of SNAr reactions can be finely tuned. researchgate.net The outcome of the reaction with a nucleophile, such as sodium isopropoxide, can be directed towards either the C-2 or C-6 position based on the steric and electronic nature of the 3-substituent and the solvent used. For example, bulky substituents at the C-3 position tend to direct the incoming nucleophile to the more sterically accessible C-6 position. researchgate.net Conversely, the choice of solvent can reverse this selectivity; for example, switching from a non-hydrogen-bond-accepting solvent like dichloromethane (B109758) to a hydrogen-bond-accepting solvent like DMSO can shift the preferred site of attack from C-2 to C-6. researchgate.net This tunable selectivity is a crucial tool for ensuring the isopropoxy group is introduced at the desired C-2 position.

De Novo Synthesis of the Pyridine Ring System Incorporating Isopropoxy and Methoxymethyl Functionalities

Instead of modifying a pre-existing pyridine, the entire heterocyclic ring can be constructed from acyclic precursors. This de novo approach is highly versatile, allowing for the strategic placement of the isopropoxy and methoxymethyl groups (or their precursors) from the outset. illinois.edu

Several classical and modern methods for pyridine synthesis can be adapted for this purpose:

Multi-component Reactions: Reactions like the Hantzsch pyridine synthesis involve the condensation of a β-keto ester, an aldehyde, and ammonia. nih.gov To synthesize the target compound, one could theoretically employ a β-keto ester functionalized with a methoxymethyl group and an enol ether derived from isopropanol.

Cycloaddition Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, between a 1,3-diene and a dienophile can form a six-membered ring, which can then be aromatized to a pyridine. nih.govnih.gov By choosing appropriately substituted dienes and dienophiles containing the required functionalities, this method can provide access to complex pyridines.

Ring Remodeling: A more recent strategy involves the remodeling of other heterocyclic skeletons, such as (aza)indoles or benzofurans. nih.gov This approach can introduce diverse functional groups onto the newly formed pyridine scaffold through a ring-cleavage and rearrangement sequence. nih.gov

Ring Expansion: Conceptually distinct methods, such as the rhodium carbenoid-induced ring expansion of isoxazoles, can produce highly functionalized pyridines from different heterocyclic precursors in a one-pot procedure. nih.gov

These de novo syntheses offer significant flexibility, although the availability of the requisite acyclic starting materials is a key consideration. illinois.edu

Catalytic Approaches to 2-Isopropoxy-5-(methoxymethyl)pyridine Synthesis

Modern organic synthesis heavily relies on catalytic methods, particularly those involving transition metals, to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of substituted heteroaromatics. researchgate.netrsc.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly powerful due to its functional group tolerance and the commercial availability of many starting materials. mdpi.comacs.org

To synthesize 2-Isopropoxy-5-(methoxymethyl)pyridine, two main Suzuki-Miyaura strategies can be envisioned:

Coupling of a 2-isopropoxy-5-halopyridine with a methoxymethylboronic acid derivative.

Coupling of a 5-(methoxymethyl)-2-halopyridine with an isopropoxyboronic acid or by using sodium isopropoxide in a Buchwald-Hartwig amination-type reaction, which is mechanistically related.

The challenge with nitrogen-containing heterocycles like pyridine is their potential to inhibit the palladium catalyst. organic-chemistry.org However, significant advances have been made to overcome this issue. The regioselectivity in dihalopyridines is also a critical factor, with the oxidative addition of palladium often occurring preferentially at the C4 position over the C2 position in certain substrates. researchgate.netbaranlab.org

Optimization of Catalyst Systems and Ligands

The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the catalyst system, which includes the palladium source and, crucially, the supporting ligand. nih.gov Optimization of these components is essential to achieve high yields and selectivity.

Ligand Selection: For challenging substrates like pyridines, specialized ligands are required. Buchwald and others have developed highly active and stable catalysts by pairing palladium with bulky, electron-rich dialkylbiphenylphosphino ligands. organic-chemistry.org These ligands promote the key steps of the catalytic cycle and prevent catalyst inhibition by the basic nitrogen of the pyridine ring. organic-chemistry.org The table below summarizes key variables in catalyst system optimization.

ParameterVariableExample/ObservationReference
Catalyst Ligand TypeDialkylbiphenylphosphine ligands show high activity for heteroaryl couplings. organic-chemistry.org
Palladacycle PrecatalystUsed in automated optimization to screen for best performance. nih.govrsc.org
Base TypeK₃PO₄ was found to be effective in certain pyrimidine (B1678525) couplings. mdpi.com
Solvent Type1,4-Dioxane is a common solvent for Suzuki-Miyaura reactions. mdpi.com
Substrate Boronic AcidElectron-rich boronic acids can lead to higher product yields. mdpi.com

High-Throughput Optimization: Modern approaches utilize automated, microfluidic systems to rapidly screen a wide array of variables, including different ligands, catalysts, temperatures, and reaction times. nih.govrsc.org This allows for the complex optimization of Suzuki-Miyaura reactions to be completed with a minimal number of experiments, accelerating the discovery of ideal conditions for a specific coupling. rsc.org

Reaction Condition Tuning for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthesizing 2-isopropoxy-5-(methoxymethyl)pyridine to maximize yield and ensure high selectivity, thereby minimizing the formation of byproducts and simplifying purification. sigmaaldrich.com A common and direct method for the synthesis of 2-alkoxypyridines is the Williamson ether synthesis, which involves the reaction of a 2-halopyridine with an alkoxide. In the context of our target molecule, this would typically involve the reaction of 2-chloro-5-(methoxymethyl)pyridine (B1602754) with sodium isopropoxide.

Several parameters can be tuned to optimize this transformation:

Choice of Base and Solvent: The selection of the base and solvent system is crucial. While sodium isopropoxide can be generated in situ from isopropanol and a strong base like sodium hydride (NaH), the use of pre-formed sodium isopropoxide can also be effective. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to facilitate the nucleophilic substitution.

Temperature: The reaction temperature significantly influences the rate of reaction. Generally, heating is required to drive the reaction to completion. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition. An optimal temperature range must be determined empirically, often starting at room temperature and gradually increasing to reflux conditions while monitoring the reaction progress.

Reaction Time: The duration of the reaction is another key parameter. Incomplete reactions will result in lower yields, while prolonged reaction times at elevated temperatures can increase the formation of impurities. Thin-layer chromatography (TLC) or gas chromatography (GC) are typically used to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

Purity of Reactants: The purity of the starting materials, particularly the 2-chloro-5-(methoxymethyl)pyridine, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts, complicating the purification process.

A hypothetical optimization study for the synthesis of 2-isopropoxy-5-(methoxymethyl)pyridine from 2-chloro-5-(methoxymethyl)pyridine and sodium isopropoxide is presented in the interactive data table below. The data is illustrative and based on general principles of Williamson ether synthesis applied to pyridine systems.

Interactive Data Table: Optimization of the Synthesis of 2-Isopropoxy-5-(methoxymethyl)pyridine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF252415
2NaHTHF651265
3NaHDMF80885
4NaHDioxane1001070
5KOtBuTHF651250
6NaOiPr (pre-formed)THF651075
7NaOiPr (pre-formed)DMF80692

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of reaction optimization.

Other Transition Metal-Mediated Transformations (e.g., Cobalt, Manganese)

While palladium-catalyzed cross-coupling reactions are well-established for the formation of C-O bonds, research into the use of more earth-abundant and less expensive transition metals like cobalt and manganese is a growing area of interest. d-nb.infoacs.org These metals offer the potential for more sustainable and economical synthetic routes.

Cobalt-Catalyzed Synthesis: Cobalt complexes can catalyze a variety of organic transformations, including cross-coupling reactions. For the synthesis of 2-isopropoxy-5-(methoxymethyl)pyridine, a cobalt-catalyzed C-O coupling reaction between 2-halopyridine and isopropanol could be envisioned. While specific examples for this exact transformation are not widely reported, the general principles of cobalt catalysis suggest its feasibility. rsc.orgrsc.org The active catalytic species, often a low-valent cobalt complex, can be generated in situ from a stable cobalt(II) or cobalt(III) precatalyst. rsc.org The reaction would likely require a suitable ligand to stabilize the cobalt center and facilitate the catalytic cycle. The color changes of cobalt complexes, for instance from pink (Co(II)) to green (Co(III)) and back, can sometimes provide a visual indication of the catalytic cycle's progression. youtube.com

Manganese-Catalyzed Synthesis: Manganese is another earth-abundant metal that has gained attention for its catalytic applications, particularly in C-H activation. d-nb.infoacs.orgnih.govnih.gov A potential, though more advanced and less direct, route to 2-isopropoxy-5-(methoxymethyl)pyridine could involve a manganese-catalyzed C-H isopropoxylation of a suitable pyridine precursor. This approach would avoid the need for pre-functionalized halopyridines, making it a more atom-economical process. Such reactions are at the forefront of catalytic research and would require significant development to become a practical synthetic method for this specific molecule. d-nb.infonih.govnih.gov

The table below summarizes the potential advantages and challenges of using cobalt and manganese catalysts for the synthesis of 2-isopropoxy-5-(methoxymethyl)pyridine.

Data Table: Comparison of Potential Transition Metal Catalysts

Catalyst SystemPotential AdvantagesPotential Challenges
Cobalt - Earth-abundant and lower cost than palladium- Can exhibit unique reactivity- Reaction development may be required- Air and moisture sensitivity of some catalysts
Manganese - Highly earth-abundant and low toxicity- Potential for novel C-H activation pathways- Less developed than other transition metal catalysts- May require specialized ligands and conditions

Green Chemistry Aspects in 2-Isopropoxy-5-(methoxymethyl)pyridine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.netnih.gov Applying these principles to the synthesis of 2-isopropoxy-5-(methoxymethyl)pyridine can lead to more sustainable and environmentally friendly production methods.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation strategies, for example, are highly atom-economical as they avoid the use of leaving groups.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, exploring the use of alcohols, water, or ionic liquids instead of chlorinated or polar aprotic solvents like DMF. biosynce.com Microwave-assisted synthesis in greener solvents like ethanol (B145695) has also been shown to be an effective and environmentally friendly approach for the synthesis of pyridine derivatives. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of highly active catalysts can facilitate reactions under milder conditions.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule at present, the long-term goal of green chemistry is to utilize renewable starting materials.

Catalysis: The use of catalytic reagents is inherently green as they are used in small amounts and can be recycled and reused, reducing waste. The development of reusable heterogeneous catalysts is a particularly active area of research. d-nb.infonih.gov

The following table outlines potential green chemistry improvements for the synthesis of 2-isopropoxy-5-(methoxymethyl)pyridine.

Data Table: Green Chemistry Approaches

Green Chemistry PrincipleConventional MethodPotential Green Alternative
Solvent DMF, THFIsopropanol (as reactant and solvent), 2-MeTHF, Water
Catalyst Stoichiometric baseCatalytic amounts of a recyclable base or a transition metal catalyst
Energy Heating under refluxMicrowave irradiation, ambient temperature reaction with a highly active catalyst
Atom Economy Williamson ether synthesis (use of a leaving group)C-H activation/functionalization

Reactivity and Transformational Pathways of 2 Isopropoxy 5 Methoxymethyl Pyridine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles, leading to the formation of pyridinium (B92312) salts or N-oxides.

N-Alkylation and Quaternization Reactions

The nitrogen atom in 2-alkoxypyridines readily attacks alkyl halides to form quaternary pyridinium salts. acs.org In the case of 2-Isopropoxy-5-(methoxymethyl)pyridine, reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), is expected to yield the corresponding N-alkyl-2-isopropoxy-5-(methoxymethyl)pyridinium salt.

This initial N-alkylation can be followed by a subsequent rearrangement, particularly when the counterion is a nucleophilic species like a halide. The counterion can displace the alkyl group from the isopropoxy substituent in a tandem reaction, a process known as the Chapman rearrangement, to yield an N-alkyl-2-pyridone. acs.orgacs.org This regioselective N-alkylation avoids the O-alkylation that often complicates the direct alkylation of 2-pyridones. acs.org The reaction is typically carried out by heating the 2-alkoxypyridine with an alkyl halide. acs.orgacs.org

Table 1: Expected N-Alkylation and Subsequent Rearrangement

Reactant Reagent Expected Intermediate Expected Final Product
2-Isopropoxy-5-(methoxymethyl)pyridine Alkyl Halide (R-X) N-Alkyl-2-isopropoxy-5-(methoxymethyl)pyridinium halide N-Alkyl-5-(methoxymethyl)pyridin-2(1H)-one

N-Oxidation and Subsequent Transformations

The pyridine nitrogen can be oxidized to form the corresponding N-oxide using various oxidizing agents, such as peroxy acids or dimethyldioxirane (B1199080). researchgate.netgoogle.com The oxidation of 2-substituted pyridines with dimethyldioxirane has been shown to produce N-oxides quantitatively in many cases. researchgate.net Therefore, 2-Isopropoxy-5-(methoxymethyl)pyridine is expected to smoothly convert to 2-Isopropoxy-5-(methoxymethyl)pyridine N-oxide.

The formation of the N-oxide group significantly alters the electronic properties of the pyridine ring. It increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack, while also activating the ring for certain nucleophilic substitutions. semanticscholar.orgyoutube.com The N-oxide functionality can be readily removed by reduction, for instance with phosphorus trichloride (B1173362) or through catalytic hydrogenation, making it a versatile activating and directing group in the synthesis of substituted pyridines. semanticscholar.org

Reactions of the Pyridine Ring System

The reactivity of the pyridine ring itself is characterized by a general resistance to electrophilic attack due to its electron-deficient nature, but a susceptibility to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom.

Nucleophilic Substitution Reactions on the Pyridine Core (e.g., Chichibabin reaction, amination)

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridines. The Chichibabin reaction, which involves direct amination with sodium amide (NaNH₂), is a classic example. wikipedia.orgslideshare.net This reaction typically proceeds via nucleophilic attack at the C2 or C6 positions, followed by the elimination of a hydride ion. wikipedia.orgscientificupdate.com For 2-Isopropoxy-5-(methoxymethyl)pyridine, the C2 position is occupied. Therefore, amination would be directed to the C6 position.

However, the presence of a 2-alkoxy group introduces an alternative pathway. 2-Alkoxy and 2-halopyridines can undergo nucleophilic substitution where the alkoxy or halo group acts as a leaving group. myttex.netyoutube.com This process is often more facile than the displacement of a hydride ion. myttex.net Thus, reaction with a strong nucleophile like an amide or an amine could potentially lead to two different products:

Chichibabin-type reaction: Attack at C6, leading to 6-amino-2-isopropoxy-5-(methoxymethyl)pyridine with the loss of a hydride ion.

Substitution of the alkoxy group: Attack at C2, leading to 2-amino-5-(methoxymethyl)pyridine with the loss of the isopropoxide anion.

The outcome would depend on the specific reaction conditions and the relative lability of the hydride versus the isopropoxide leaving group. More advanced catalytic methods, for instance using ruthenium(II) catalysts, have been developed for the amination of aminopyridines, highlighting the ongoing efforts to control and facilitate nucleophilic amination on pyridine rings. thieme-connect.de

Electrophilic Aromatic Substitution (Theoretical and Experimental Scope)

The pyridine ring is inherently electron-deficient and reacts slowly in electrophilic aromatic substitution (EAS) reactions. quimicaorganica.org The nitrogen atom can be protonated or complex with Lewis acids under typical EAS conditions, further deactivating the ring. quimicaorganica.org However, the reactivity can be significantly influenced by substituents.

The 2-isopropoxy group on the target molecule is a strong electron-donating, activating group. wikipedia.org Activating groups stabilize the cationic intermediate formed during electrophilic attack and generally direct incoming electrophiles to the ortho and para positions. In this case, the isopropoxy group directs to the 3- and 5-positions. Since the 5-position is already substituted with the methoxymethyl group, electrophilic attack is strongly favored at the C3 position. For example, bromination of 2-methoxypyridine (B126380) is expected to yield the 5-bromo product, or the 3-bromo product if the 5-position is blocked. chegg.com

Common electrophilic substitution reactions like nitration and halogenation, which are challenging on unsubstituted pyridine, would be feasible on 2-Isopropoxy-5-(methoxymethyl)pyridine at the C3 position due to the activating effect of the isopropoxy group. nih.govrsc.org

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Typical Reagent Expected Position of Substitution Predicted Major Product
Nitration HNO₃ / H₂SO₄ C3 2-Isopropoxy-5-(methoxymethyl)-3-nitropyridine
Bromination Br₂ / FeBr₃ C3 3-Bromo-2-isopropoxy-5-(methoxymethyl)pyridine
Chlorination Cl₂ / AlCl₃ C3 3-Chloro-2-isopropoxy-5-(methoxymethyl)pyridine
Friedel-Crafts Acylation RCOCl / AlCl₃ C3 3-Acyl-2-isopropoxy-5-(methoxymethyl)pyridine

Metal-Catalyzed C-H Functionalization of the Pyridine Ring

Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct and selective modification of aromatic rings, including pyridines. rsc.orgbeilstein-journals.org The regioselectivity of these reactions is often controlled by a directing group that coordinates to the metal catalyst and positions it for a specific C-H bond cleavage. acs.orgnih.gov

For 2-Isopropoxy-5-(methoxymethyl)pyridine, several pathways are theoretically possible:

Directed ortho-Metalation (DoM): The 2-isopropoxy group can itself act as a directing group. Alkoxy groups are known to direct metalation to the ortho position. baranlab.orgharvard.edu In this molecule, this would lead to lithiation or metalation at the C3 position, which could then be quenched with various electrophiles to introduce a new substituent. Studies on 2-bromo-4-methoxypyridine (B110594) have shown that lithiation occurs selectively at C3, directed by the methoxy (B1213986) group. researchgate.net

Nitrogen-Directed Functionalization: The pyridine nitrogen is a powerful directing group, typically facilitating C-H activation at the C2 and C6 positions. beilstein-journals.orgnih.gov Since the C2 position is blocked, functionalization could be directed to the C6 position.

meta-Selective Functionalization: Achieving functionalization at the C4 position (meta to the directing isopropoxy group and meta to the nitrogen) is more challenging due to the inherent electronic properties of the ring. nih.gov However, specialized catalytic systems using temporary directing groups or specific ligand control have been developed to achieve such transformations on pyridine scaffolds. nih.govresearchgate.net

The specific outcome of a C-H functionalization reaction on 2-Isopropoxy-5-(methoxymethyl)pyridine would be highly dependent on the choice of catalyst, directing group strategy, and reaction conditions.

Halogenation of the Pyridine Ring (e.g., bromination)

The pyridine ring in 2-Isopropoxy-5-(methoxymethyl)pyridine is activated towards electrophilic substitution by the electron-donating isopropoxy group at the C2 position. This directing effect, combined with the electronic influence of the methoxymethyl group at C5 and the ring nitrogen, dictates the regioselectivity of halogenation reactions.

Bromination is a common halogenation reaction for such activated pyridine systems. Electrophilic brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) are typically employed. The isopropoxy group strongly directs electrophiles to the C3 and C5 positions. Since the C5 position is already substituted, electrophilic attack is anticipated to occur predominantly at the C3 position. The steric bulk of the isopropoxy group may also play a role in directing the incoming electrophile away from the adjacent C3 position, but its electronic activating effect generally overcomes this steric hindrance in many pyridine systems. For analogous compounds like 2-isopropoxy-5-methylpyridine, bromination with agents such as NBS is a standard method to introduce a bromine atom onto the pyridine ring. clockss.org The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product is often purified by column chromatography.

Table 1: Representative Conditions for Bromination of Activated Pyridines

ReagentSolventTemperature (°C)Outcome
N-Bromosuccinimide (NBS)Acetonitrile or CCl₄Room Temp. to RefluxRegioselective bromination
Bromine (Br₂) / Acetic AcidAcetic Acid0 - 50Bromination, potential for over-reaction

Transformations of the Isopropoxy Substituent

The isopropoxy group is a key modulator of the electronic properties of the pyridine ring and can itself be a site of chemical transformation.

The cleavage of the C-O bond of the isopropoxy group converts the ether back to a 2-hydroxypyridine (B17775) derivative. This transformation typically requires harsh conditions, such as treatment with strong protic acids (e.g., HBr, HI) or potent Lewis acids (e.g., boron tribromide, BBr₃).

A significant challenge in the selective cleavage of the isopropoxy group in 2-Isopropoxy-5-(methoxymethyl)pyridine is the presence of the acid-sensitive methoxymethyl (MOM) ether. Many conditions that cleave the robust isopropyl aryl ether linkage will also cleave the MOM ether. organic-chemistry.org Achieving selectivity would therefore depend on a careful choice of reagents and reaction conditions, potentially exploiting the differential reactivity of the two ether groups. There is limited specific literature on achieving this selectivity for this exact substrate, presenting an area for methodological development.

Trans-etherification, the exchange of the isopropoxy group for a different alkoxy group, is not a commonly reported transformation for simple 2-alkoxypyridines under mild conditions. Direct nucleophilic substitution of the isopropoxy group is difficult due to the strength of the aryl C-O bond.

One potential, albeit indirect, pathway could involve the activation of the 2-position. This might be achieved by converting the 2-isopropoxy group into a better leaving group, such as a tosylate or triflate, after initial cleavage to the hydroxypyridine. However, a more direct approach might involve metal-catalyzed cross-coupling reactions, although this is more established for aryl halides than for alkoxy groups. Recently, enzyme-catalyzed transetherification has been reported for alkoxysilanes, suggesting that biocatalytic methods could offer a future avenue for such transformations under mild conditions, though this has not been demonstrated for alkoxypyridines. mdpi.com

Reactions of the Methoxymethyl Substituent

The methoxymethyl group at the C5 position is a methoxymethyl (MOM) ether linked to a pyridine ring at a benzylic-type position. This structure allows for a range of reactions, including oxidation, reduction, and other functional group interconversions.

The benzylic-like methylene (B1212753) (CH₂) of the methoxymethyl group is susceptible to oxidation. Strong oxidizing agents can convert this group into a carboxylic acid. The existence of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid demonstrates that this moiety can be oxidized, likely transforming the methoxymethyl group into a carboxyl group at the 5-position under vigorous conditions. clockss.orgnih.gov Milder or more selective oxidizing agents could potentially yield the corresponding aldehyde.

Reduction of the methoxymethyl group is more challenging. Complete reduction to a methyl group would require hydrogenolysis conditions, which might also affect the pyridine ring or the isopropoxy group. For instance, catalytic hydrogenation can reduce the pyridine ring itself. rsc.org The use of samarium diiodide (SmI₂) in the presence of water has been shown to reduce pyridine rings to piperidines. clockss.org Therefore, achieving selective reduction of only the C-O bond within the methoxymethyl group without affecting other parts of the molecule would be a significant synthetic challenge.

The methoxymethyl (MOM) ether is frequently used as a protecting group for alcohols because it is stable to many reagents but can be cleaved under acidic conditions. organic-chemistry.org The most common interconversion for this group is its deprotection (cleavage) to reveal the 5-hydroxymethylpyridine derivative. This is typically achieved with a variety of Brønsted or Lewis acids.

Once the 5-hydroxymethyl group is unmasked, it can undergo a wide array of subsequent functional group interconversions. For example, it can be oxidized to an aldehyde or carboxylic acid, converted to a halide (e.g., 5-chloromethylpyridine) using reagents like thionyl chloride, or transformed into other esters or ethers. A patent describes the synthesis of 5-methoxymethyl-2,3-pyridine-dicarboxylic acid derivatives from the corresponding 5-methyl compound by first performing a photochlorination to get the 5-chloromethyl intermediate, followed by reaction with an alkali metal methanolate. google.com This highlights the utility of the 5-halomethyl intermediate for accessing the 5-methoxymethyl group and other derivatives.

Table 2: Potential Functional Group Interconversions of the Methoxymethyl Moiety

Starting GroupReagent(s)Product Group
-CH₂OCH₃Acid (e.g., HCl, ZnBr₂)-CH₂OH
-CH₂OHPCC, DMP-CHO (Aldehyde)
-CH₂OHKMnO₄, CrO₃-COOH (Carboxylic Acid)
-CH₂OHSOCl₂, PBr₃-CH₂X (X = Cl, Br)
-CH₂ClNaOCH₃-CH₂OCH₃

Radical Chemistry Involving 2-Isopropoxy-5-(methoxymethyl)pyridine

The radical chemistry of 2-Isopropoxy-5-(methoxymethyl)pyridine is dictated by the reactivity of its constituent functional groups: the pyridine ring, the isopropoxy group, and the methoxymethyl group. While specific literature on the radical reactions of this particular compound is not extensively available, its reactivity can be inferred from the known behavior of related structures and general principles of radical chemistry.

The pyridine ring itself can participate in radical reactions. For instance, the Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. Pyridine can also undergo radical dimerization to form bipyridines. Furthermore, activation of the pyridine nitrogen, for example by formation of an N-oxide or an N-methoxypyridinium salt, can significantly enhance its reactivity towards radical species. N-methoxypyridinium salts, in particular, have been shown to be exceptionally reactive radical traps.

The side chains of 2-Isopropoxy-5-(methoxymethyl)pyridine are also susceptible to radical attack. Ethers are known to undergo radical-chain reactions, including autoxidation in the presence of atmospheric oxygen to form potentially explosive peroxides. This process involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen.

In the case of the isopropoxy group, the tertiary hydrogen at the methine position is a likely site for radical abstraction due to the formation of a relatively stable tertiary radical. Similarly, the methylene hydrogens of the methoxymethyl group, being alpha to an ether oxygen, are activated towards radical abstraction. The α-methoxybenzyl radical, generated from benzyl (B1604629) methyl ether, has been observed to undergo dimerization or decomposition to benzaldehyde.

Free-radical halogenation is a common transformation that proceeds via a radical chain mechanism. The selectivity of this reaction is dependent on the halogen used, with bromination being significantly more selective than chlorination. The reaction favors the formation of the most stable radical intermediate. For 2-Isopropoxy-5-(methoxymethyl)pyridine, this would suggest a preference for substitution at the tertiary position of the isopropoxy group or the benzylic-like position of the methoxymethyl group.

The following tables provide hypothetical data for potential radical reactions involving 2-Isopropoxy-5-(methoxymethyl)pyridine, based on the known reactivity of similar compounds.

Table 1: Hypothetical Selectivity in Radical Bromination

This table illustrates the predicted major product based on the stability of the radical intermediate formed during a hypothetical radical bromination reaction.

Substrate Reaction Conditions Predicted Major Product Rationale
2-Isopropoxy-5-(methoxymethyl)pyridineN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat or Light2-(1-Bromo-1-methylethoxy)-5-(methoxymethyl)pyridineFormation of the more stable tertiary radical on the isopropoxy group.

Table 2: Potential Products of Radical Side-Chain Oxidation

This table outlines potential oxidation products resulting from radical attack on the side chains, drawing parallels with the known reactivity of similar ethers.

Substrate Reaction Conditions Potential Product(s) Reaction Pathway
2-Isopropoxy-5-(methoxymethyl)pyridineAir (O₂), Light/Heat2-Isopropoxy-5-(hydroperoxymethyl)pyridine and/or 2-(1-hydroperoxy-1-methylethoxy)-5-(methoxymethyl)pyridineAutoxidation via radical chain mechanism.
2-Isopropoxy-5-(methoxymethyl)pyridineRadical initiator (e.g., di-tert-butyl peroxide), HeatDimerization products at side chains; 2-Isopropoxy-5-formylpyridineAbstraction of a hydrogen from the methoxymethyl group followed by decomposition, analogous to the breakdown of the α-methoxybenzyl radical.

Strategic Applications of 2 Isopropoxy 5 Methoxymethyl Pyridine As a Versatile Synthetic Intermediate

Role in the Elaboration of Complex Heterocyclic Systems

There is no available scientific literature that documents the use of 2-Isopropoxy-5-(methoxymethyl)pyridine in the elaboration of complex heterocyclic systems. While the pyridine (B92270) core is a common starting point for the synthesis of fused ring systems and other complex heterocyclic structures, mdpi.com no examples utilizing this specific isopropoxy-substituted precursor have been published.

Building Block for Multifunctionalized Molecules in Organic Synthesis

No documented research explicitly describes the application of 2-Isopropoxy-5-(methoxymethyl)pyridine as a building block for multifunctionalized molecules. The reactivity of the isopropoxy and methoxymethyl groups, as well as the pyridine ring itself, could theoretically be exploited in various synthetic transformations, but specific examples are not found in the current body of scientific literature.

Precursor for Scaffold Diversification in Compound Libraries for Chemical Probe Discovery

The use of 2-Isopropoxy-5-(methoxymethyl)pyridine as a precursor for scaffold diversification in the generation of compound libraries for chemical probe discovery has not been reported. The concept of using core scaffolds for creating large libraries of related molecules is a fundamental strategy in drug discovery, nih.govenamine.net but there is no evidence to suggest that this particular compound has been employed for this purpose.

Development of Derivatization Strategies Utilizing 2-Isopropoxy-5-(methoxymethyl)pyridine

Specific derivatization strategies for 2-Isopropoxy-5-(methoxymethyl)pyridine have not been detailed in published research. Potential reactions could include modification of the isopropoxy group, functionalization of the methoxymethyl substituent, or electrophilic/nucleophilic substitution on the pyridine ring. However, without experimental data, any discussion of such strategies remains conjectural.

Data Tables

Due to the absence of specific research findings for 2-Isopropoxy-5-(methoxymethyl)pyridine, no data tables can be generated.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Isopropoxy 5 Methoxymethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy of 2-Isopropoxy-5-(methoxymethyl)pyridine is anticipated to provide a distinct set of signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift to higher ppm values.

The aromatic region of the spectrum is expected to display signals for the three protons on the pyridine (B92270) ring. The proton at the C6 position, being adjacent to the nitrogen atom, would likely appear as the most downfield signal. The protons at C3 and C4 will also exhibit characteristic shifts and coupling patterns. The coupling constants (J), arising from spin-spin interactions between neighboring non-equivalent protons, will reveal their connectivity. For instance, ortho-coupling between H3 and H4 would be observed, while a smaller meta-coupling might be seen between H4 and H6.

The aliphatic region will feature signals for the isopropoxy and methoxymethyl substituents. The methine proton of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet. The methylene (B1212753) protons of the methoxymethyl group would likely present as a singlet, as would the methyl protons of the methoxy (B1213986) group.

Predicted ¹H NMR Data for 2-Isopropoxy-5-(methoxymethyl)pyridine

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Pyridine)8.0 - 8.2d~2.5 (meta)
H-4 (Pyridine)7.5 - 7.7dd~8.5 (ortho), ~2.5 (meta)
H-3 (Pyridine)6.7 - 6.9d~8.5 (ortho)
CH (Isopropoxy)5.2 - 5.4sept~6.0
CH₂ (Methoxymethyl)4.4 - 4.6s-
CH₃ (Methoxy)3.3 - 3.5s-
CH₃ (Isopropoxy)1.3 - 1.5d~6.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in 2-Isopropoxy-5-(methoxymethyl)pyridine will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region of the spectrum. The C2 carbon, bonded to the electronegative oxygen of the isopropoxy group and the ring nitrogen, is predicted to be the most deshielded. The remaining pyridine carbons (C3, C4, C5, and C6) will have chemical shifts influenced by their position relative to the substituents and the nitrogen atom. The carbon atoms of the isopropoxy and methoxymethyl groups will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for 2-Isopropoxy-5-(methoxymethyl)pyridine

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)162 - 164
C-6 (Pyridine)147 - 149
C-4 (Pyridine)138 - 140
C-5 (Pyridine)128 - 130
C-3 (Pyridine)110 - 112
CH (Isopropoxy)68 - 70
CH₂ (Methoxymethyl)73 - 75
CH₃ (Methoxy)58 - 60
CH₃ (Isopropoxy)21 - 23

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the ¹H-¹H coupling relationships. nih.gov Cross-peaks in the COSY spectrum would definitively link the signals of adjacent protons, such as H3 and H4 on the pyridine ring, and the methine and methyl protons of the isopropoxy group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the isopropoxy methine proton and the C2 of the pyridine ring, and between the methoxymethyl protons and C5 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This can be used to confirm the proposed conformation of the molecule, for example, by observing correlations between the protons of the isopropoxy group and the H3 proton of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Upon ionization, 2-Isopropoxy-5-(methoxymethyl)pyridine would form a molecular ion (M⁺), the peak for which would confirm the molecular weight of the compound. The high-energy ionization process would also cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure.

Key expected fragmentation pathways would include:

Loss of the isopropoxy group or a part of it (e.g., a propyl radical).

Cleavage of the methoxymethyl group.

Fragmentation of the pyridine ring itself.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of 2-Isopropoxy-5-(methoxymethyl)pyridine, typically to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 2-Isopropoxy-5-(methoxymethyl)pyridine is expected to show several characteristic absorption bands:

C-O-C stretching: Strong absorptions corresponding to the ether linkages in the isopropoxy and methoxymethyl groups would be prominent.

Aromatic C=C and C=N stretching: A series of bands in the 1600-1450 cm⁻¹ region would be indicative of the pyridine ring.

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds would be observed. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

C-H bending: Characteristic bending vibrations for the methyl and methylene groups would also be present in the fingerprint region of the spectrum.

Predicted IR Absorption Bands for 2-Isopropoxy-5-(methoxymethyl)pyridine

Vibrational Mode Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C and C=N Stretch1450 - 1600
C-O-C Stretch (Ether)1050 - 1250
C-H Bending1350 - 1480

Note: These are predicted values and may vary based on the experimental conditions (e.g., sample phase).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's structure.

For 2-Isopropoxy-5-(methoxymethyl)pyridine, the UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the pyridine ring. The substituents, an isopropoxy group at the 2-position and a methoxymethyl group at the 5-position, would influence the position and intensity of these absorption maxima (λmax). Specifically, the electron-donating isopropoxy group would likely cause a bathochromic (red) shift of the π-π* transition compared to unsubstituted pyridine.

A typical investigation would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording the spectrum over a range of wavelengths, typically from 200 to 800 nm. The results would be presented in a data table summarizing the absorption maxima and their corresponding molar absorptivity (ε) values, which is a measure of how strongly the compound absorbs light at that wavelength.

Table 1: Hypothetical UV-Vis Absorption Data for 2-Isopropoxy-5-(methoxymethyl)pyridine

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
Ethanol Data Not Available Data Not Available π-π*

No experimental data for the UV-Vis spectrum of 2-Isopropoxy-5-(methoxymethyl)pyridine was found in the searched sources.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom in the molecule.

For 2-Isopropoxy-5-(methoxymethyl)pyridine, a single-crystal X-ray diffraction study would reveal critical details about its molecular geometry, including bond lengths, bond angles, and torsion angles. This information would confirm the connectivity of the atoms and provide insight into the conformation of the isopropoxy and methoxymethyl substituents relative to the pyridine ring. Furthermore, the analysis would describe the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.

The crystallographic data would be summarized in a standardized format, including details of the data collection and structure refinement.

Table 2: Hypothetical Crystallographic Data for 2-Isopropoxy-5-(methoxymethyl)pyridine

Parameter Value
Chemical Formula C₁₀H₁₅NO₂
Formula Weight 181.23
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available
Density (calculated) (g/cm³) Data Not Available

No experimental data for the X-ray crystal structure of 2-Isopropoxy-5-(methoxymethyl)pyridine was found in the searched sources.

Table 3: Compound Names Mentioned in the Article

Compound Name
2-Isopropoxy-5-(methoxymethyl)pyridine

Theoretical and Computational Chemistry of 2 Isopropoxy 5 Methoxymethyl Pyridine

Electronic Structure and Aromaticity Calculations of the Pyridine (B92270) Ring

The electronic structure of the pyridine ring in 2-isopropoxy-5-(methoxymethyl)pyridine is fundamentally based on that of pyridine, a six-membered aromatic heterocycle isoelectronic with benzene (B151609). numberanalytics.com The nitrogen atom, being more electronegative than carbon, introduces an uneven distribution of electron density within the ring. nih.gov In pyridine, the five carbon atoms and the nitrogen atom are all sp² hybridized, each contributing a p orbital to the delocalized π system. libretexts.orgopenstax.orglibretexts.org The nitrogen atom also possesses a lone pair of electrons residing in an sp² orbital in the plane of the ring, which is not part of the aromatic system. libretexts.orgopenstax.orglibretexts.org This configuration fulfills Hückel's 4n+2 rule for aromaticity with six π electrons. libretexts.org

The presence of the isopropoxy and methoxymethyl substituents modifies this electronic landscape. The 2-isopropoxy group, an electron-donating group, increases the electron density on the pyridine ring, particularly at the ortho and para positions, through the resonance effect. Conversely, the methoxymethyl group at the 5-position has a more complex influence, potentially exhibiting weak electron-withdrawing or -donating properties depending on its conformation and interaction with the ring.

Computational calculations, such as Density Functional Theory (DFT), are employed to quantify these electronic properties. Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com Aromaticity can be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring to determine the extent of cyclic delocalization.

Table 1: Calculated Electronic Properties of 2-Isopropoxy-5-(methoxymethyl)pyridine Note: The following data is illustrative, based on typical values for substituted pyridines, and would be generated via DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-0.8 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap5.7 eVCorrelates with chemical reactivity and kinetic stability. nih.gov
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.
NICS(0) Value-9.5 ppmA negative value indicates aromatic character.

Conformational Analysis of Isopropoxy and Methoxymethyl Substituents

For the 2-isopropoxy group, rotation around the C2-O and O-CH bonds leads to various staggered conformations. The size of the isopropyl group creates steric hindrance with the nitrogen's lone pair and the hydrogen at the 3-position, influencing the preferred orientation. Similarly, the methoxymethyl group at the 5-position has rotational freedom around the C5-C and C-O bonds. Potential energy surface scans are performed by systematically rotating relevant dihedral angles to map out the energy landscape and identify low-energy minima. researchgate.net The most stable conformation represents a balance between minimizing steric repulsion and optimizing electronic interactions.

Table 2: Relative Energies of Key Conformers Note: This table presents hypothetical data from a conformational analysis study. Energies are relative to the most stable conformer (Conformer A).

ConformerDihedral Angle (C3-C2-O-CH)Dihedral Angle (C4-C5-CH₂-O)Relative Energy (kcal/mol)
A180°60°0.00
B60°180°1.25
C-60°60°2.10
D180°-60°0.85

Quantum Chemical Investigations of Reaction Mechanisms and Transition States Involving the Compound

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of reactions involving 2-isopropoxy-5-(methoxymethyl)pyridine. mdpi.comescholarship.org These methods allow for the mapping of the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and intermediates. researchgate.net By calculating the geometries and energies of these critical points on the potential energy surface, researchers can determine activation energies and reaction rates.

For instance, in an electrophilic aromatic substitution reaction, quantum chemistry can model the attack of an electrophile on the pyridine ring. youtube.com It can predict whether the attack is more favorable at the C3, C4, or C6 position by comparing the activation barriers for each pathway. nih.gov These calculations can reveal how the isopropoxy and methoxymethyl groups stabilize or destabilize the charged intermediates (sigma complexes) formed during the reaction, thus controlling the regioselectivity. nih.gov Tools like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products. escholarship.org

Prediction of Reactivity Profiles and Selectivity Patterns

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of 2-isopropoxy-5-(methoxymethyl)pyridine. nih.gov The electron distribution in the molecule, influenced by the substituents, dictates its behavior in various reactions. The nitrogen atom makes the pyridine ring generally less reactive towards electrophilic aromatic substitution compared to benzene because it withdraws electron density from the ring. youtube.comnih.gov However, the electron-donating 2-isopropoxy group can help to mitigate this deactivation.

Reactivity indices derived from DFT, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic softness, can be calculated to predict the most likely sites for electrophilic or nucleophilic attack. For electrophilic substitution, calculations would likely predict substitution to occur at the positions ortho or para to the activating isopropoxy group, while considering the deactivating effect of the ring nitrogen. This often leads to substitution at the C3 or C5 position. However, the existing methoxymethyl group at C5 would direct an incoming electrophile primarily to the C3 position. For nucleophilic attack, the electron-deficient positions, typically C4 and C6, would be the predicted sites of reaction.

Table 3: Predicted Regioselectivity for Electrophilic Attack Note: This table illustrates predicted outcomes based on computational models like Fukui functions and transition state energy calculations.

Position of AttackRelative Activation Energy (kcal/mol)Predicted Major/Minor ProductRationale
C315.2MajorActivated by the 2-isopropoxy group and less sterically hindered.
C422.5MinorElectronically disfavored due to the position relative to the nitrogen.
C625.8Not FavoredHigh steric hindrance from the adjacent 2-isopropoxy group.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing a dynamic picture of processes such as solvation and conformational changes. easychair.orgdntb.gov.ua For 2-isopropoxy-5-(methoxymethyl)pyridine, MD simulations can model how solvent molecules arrange themselves around the solute and how this "solvation shell" affects the molecule's reactivity. researchgate.net

The choice of solvent can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, transition states, and products. easychair.org MD simulations can be run with the compound in different explicit solvent models (like water, ethanol (B145695), or dimethylformamide) to understand these interactions at an atomic level. easychair.org For example, a polar protic solvent might form hydrogen bonds with the pyridine nitrogen, altering its basicity and the electronic character of the ring. By combining MD simulations with quantum mechanics (QM/MM methods), one can study a reaction mechanism while explicitly accounting for the dynamic effects of the surrounding solvent, leading to more accurate predictions of reaction barriers and selectivity. researchgate.net These simulations can also provide insights into the diffusion and transport properties of the molecule in different media. researchgate.net

Future Research Directions and Emerging Areas in 2 Isopropoxy 5 Methoxymethyl Pyridine Chemistry

Exploration of Novel Catalytic Transformations

The pyridine (B92270) nucleus is a cornerstone in a vast array of catalytic systems, serving as a ligand for transition metals or as an organocatalyst itself. nih.govrsc.org Future investigations into 2-Isopropoxy-5-(methoxymethyl)pyridine could focus on its application and functionalization through innovative catalytic methods.

The electron-donating nature of the isopropoxy group at the 2-position and the electronic influence of the methoxymethyl group at the 5-position can modulate the electron density of the pyridine ring, potentially influencing its coordination properties and reactivity in catalytic cycles. pharmaguideline.com Research into transition-metal and rare-earth metal-catalyzed C–H functionalization of the pyridine ring could unveil new pathways to more complex derivatives. nih.gov Methodologies such as those involving gold-catalyzed cyclopropanation or electrocatalytic hydrogenation, which have been successfully applied to other pyridine derivatives, could be adapted to 2-Isopropoxy-5-(methoxymethyl)pyridine. nih.govacs.org For instance, the systematic investigation of bis(pyridine)-ligated Au(III) complexes has shown that the electron density of the pyridine ligand is pivotal to the catalytic activity. acs.orgnih.govresearchgate.net

Furthermore, the advent of photochemical organocatalytic functionalization of pyridines opens up new avenues for research. acs.org Harnessing the reactivity of pyridinyl radicals, generated through single-electron transfer, could enable novel C-C bond formations at positions not readily accessible through traditional methods. acs.org The unique substitution pattern of 2-Isopropoxy-5-(methoxymethyl)pyridine may offer distinct regioselectivity in such transformations.

Future research could systematically explore the catalytic activity of metal complexes bearing 2-Isopropoxy-5-(methoxymethyl)pyridine as a ligand. The steric bulk of the isopropoxy group and the potential for secondary interactions involving the methoxymethyl group could impart unique selectivity in a range of catalytic reactions, including cross-coupling, hydrogenation, and polymerization.

Development of Asymmetric Synthetic Routes and Chiral Derivatives

The demand for enantiopure compounds in the pharmaceutical and agrochemical industries continues to drive the development of asymmetric synthesis. nih.gov While the parent compound, 2-Isopropoxy-5-(methoxymethyl)pyridine, is achiral, its scaffold is an ideal platform for the introduction of chirality. Future research should prioritize the development of asymmetric synthetic routes to chiral derivatives, which could serve as valuable ligands for asymmetric catalysis or as chiral building blocks for bioactive molecules.

The development of tunable chiral pyridine ligand units has been a significant advancement in asymmetric catalysis. acs.orgnih.gov These ligands, often featuring rigid, fused-ring frameworks, have demonstrated high efficacy in a variety of enantioselective transformations, including iridium-catalyzed C–H borylation and nickel-catalyzed cross-coupling reactions. acs.orgnih.gov A promising research direction would be to incorporate the 2-isopropoxy-5-(methoxymethyl)pyridine core into such chiral frameworks. The isopropoxy and methoxymethyl substituents could play a crucial role in fine-tuning the steric and electronic environment of the catalytic pocket, potentially leading to enhanced enantioselectivity.

Moreover, the synthesis of chiral derivatives through the modification of the existing functional groups is a viable strategy. For example, asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines has been reported, demonstrating a pathway to chiral amino derivatives. nih.gov A similar approach could be envisioned starting from a derivative of 2-Isopropoxy-5-(methoxymethyl)pyridine. Another avenue involves the chemoenzymatic synthesis of chiral alcohols, where an alcohol dehydrogenase can reduce a prochiral ketone with high enantioselectivity. nih.gov Introducing a carbonyl group adjacent to the pyridine ring would allow for the synthesis of novel chiral secondary alcohols based on the 2-Isopropoxy-5-(methoxymethyl)pyridine framework.

The table below outlines potential chiral derivatives and the synthetic strategies that could be explored.

Potential Chiral Derivative Proposed Asymmetric Synthetic Strategy Potential Application
Chiral Pyridine-Oxazoline LigandCoupling with a chiral amino alcohol followed by cyclization. rsc.orgAsymmetric catalysis
Chiral Phosphine-Pyridine LigandIntroduction of a chiral phosphine (B1218219) moiety.Asymmetric catalysis
Chiral α-Hydroxyalkyl PyridineAsymmetric reduction of a corresponding ketone derivative. nih.govChiral building block
Chiral Aminoalkyl PyridineAsymmetric amination or reduction of a chiral imine. nih.govChiral building block

Integration into Flow Chemistry and Automation for Scalable Synthesis

The principles of green chemistry and the need for more efficient and safer manufacturing processes have spurred significant interest in flow chemistry and automation. syrris.comacs.org These technologies offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates. acs.org Future research should focus on adapting the synthesis of 2-Isopropoxy-5-(methoxymethyl)pyridine and its derivatives to continuous flow systems for scalable and on-demand production.

The synthesis of substituted pyridines, such as through the Bohlmann-Rahtz method, has been successfully demonstrated in flow reactors. interchim.fr A key area of future work would be to develop a robust and scalable flow synthesis of 2-Isopropoxy-5-(methoxymethyl)pyridine, potentially starting from readily available precursors. Automated flow systems can be employed for rapid reaction optimization by systematically varying parameters such as temperature, pressure, residence time, and reagent stoichiometry. rsc.org

The integration of in-line analytical techniques, such as spectroscopy and chromatography, would enable real-time monitoring and control of the reaction, leading to improved yield and purity. Furthermore, the telescoping of multiple reaction steps in a continuous sequence without the need for isolation of intermediates can significantly enhance process efficiency. syrris.com For instance, the synthesis of the parent compound could be followed by a subsequent in-line functionalization step to generate more complex derivatives.

The table below summarizes the potential benefits of applying flow chemistry and automation to the synthesis of 2-Isopropoxy-5-(methoxymethyl)pyridine.

Parameter Advantage in Flow Chemistry
Scalability Seamless transition from laboratory-scale synthesis to large-scale production by extending the operation time or numbering-up reactors. acs.org
Safety Minimized reaction volumes and enhanced temperature control reduce the risk of thermal runaways, especially for exothermic reactions. acs.org
Efficiency Rapid optimization of reaction conditions and potential for telescoped reactions lead to higher throughput and reduced waste. syrris.com
Reproducibility Precise control over reaction parameters ensures consistent product quality. syrris.com

Investigating the Compound as a Component in Supramolecular Assemblies (purely chemical focus)

Future research could explore the use of 2-Isopropoxy-5-(methoxymethyl)pyridine as a building block for the construction of discrete molecular assemblies, such as coordination cages or macrocycles, and extended networks like metal-organic frameworks (MOFs). nih.govmdpi.com The coordination of this ligand to various metal centers could lead to novel structures with interesting topologies and properties. For example, pyridine-amide based ligands have been shown to form a diverse range of discrete supramolecular assemblies with applications dependent on their architecture. nih.gov

Furthermore, the introduction of additional functional groups onto the 2-Isopropoxy-5-(methoxymethyl)pyridine scaffold, such as carboxylic acids or amides, would provide stronger and more directional interactions for the self-assembly of robust supramolecular structures. The study of pyridine-2,6-dicarboxylic acid, for instance, has revealed the formation of one-dimensional supramolecular structures stabilized by strong hydrogen bonds. nih.gov

A systematic investigation of the co-crystallization of 2-Isopropoxy-5-(methoxymethyl)pyridine with various guest molecules could also lead to the discovery of new host-guest systems with potential applications in molecular recognition and separation. The interplay between the different functional groups of the molecule could allow for selective binding of specific guests.

Advanced Mechanistic Studies to Elucidate Complex Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. While a number of reactions involving pyridine derivatives have been developed, detailed mechanistic studies are often lacking. nih.gov Future research on 2-Isopropoxy-5-(methoxymethyl)pyridine should include advanced mechanistic studies to elucidate the complex reaction pathways involved in its synthesis and functionalization.

For instance, the functionalization of pyridines can proceed through various radical pathways. acs.org Detailed experimental and computational studies would be invaluable in understanding the regioselectivity of such reactions with the substituted pyridine core of 2-Isopropoxy-5-(methoxymethyl)pyridine. The influence of the isopropoxy and methoxymethyl groups on the stability of potential radical intermediates could be a key focus.

Another area of interest is the mechanism of transition-metal-catalyzed C-H functionalization. nih.gov Techniques such as kinetic analysis, isotope labeling studies, and in situ spectroscopic monitoring, coupled with density functional theory (DFT) calculations, could provide a detailed picture of the catalytic cycle, including the nature of the active catalyst and the key intermediates and transition states. acs.org

The study of dearomatization-rearomatization strategies for the meta-functionalization of pyridines is another emerging field where mechanistic investigations are crucial. researchgate.net Understanding how the substituents on 2-Isopropoxy-5-(methoxymethyl)pyridine influence the stability and reactivity of the dearomatized intermediates would be essential for applying this methodology to this specific compound. A thorough mechanistic understanding will not only allow for the optimization of reaction conditions but also pave the way for the rational design of new and more efficient synthetic transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isopropoxy-5-(methoxymethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, substituting a halogen at the 2-position of pyridine with isopropoxy groups under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) is common. Methoxymethyl groups at the 5-position may require protection/deprotection strategies to avoid side reactions . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature is critical for yield improvement.

Q. Which analytical techniques are most effective for characterizing 2-Isopropoxy-5-(methoxymethyl)pyridine?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm and isopropoxy methyl groups at δ 1.2–1.4 ppm).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, using acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodology :

  • Personal Protection : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to minimize inhalation risks, as pyridine derivatives often exhibit respiratory toxicity .
  • Spill Management : Avoid dust formation; use inert absorbents (e.g., vermiculite) for solid spills. Dispose of waste in sealed containers labeled for halogenated/organic residues .

Advanced Research Questions

Q. How do electronic effects of the isopropoxy and methoxymethyl groups influence reactivity in cross-coupling reactions?

  • Methodology : The electron-donating isopropoxy group at the 2-position deactivates the pyridine ring, reducing electrophilic substitution rates. Conversely, the methoxymethyl group at the 5-position may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate steric effects. DFT calculations can model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for pyridine derivatives with similar substituents?

  • Methodology :

  • Data Normalization : Compare bioassay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. ethanol) or concentration ranges.
  • Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers. Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Methodology :

  • Acidic/Base Stability : Incubate the compound in HCl/NaOH (0.1–1 M) at 25–60°C. Monitor degradation via HPLC; pyridine ethers are typically stable in mild acids but hydrolyze under strong bases.
  • Oxidative Stability : Test with H₂O₂ or mCPBA. Methoxymethyl groups may oxidize to carbonyls, detectable via IR (C=O stretch at ~1700 cm⁻¹) .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). Parameterize the ligand’s partial charges via AM1-BCC.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding mode stability. Focus on hydrogen bonds between the pyridine nitrogen and active-site residues .

Methodological Notes

  • Synthetic Optimization : For improved yields, consider microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate etherification .
  • Data Reproducibility : Document solvent purity (HPLC-grade vs. technical) and moisture levels (use molecular sieves for hygroscopic reagents) .
  • Safety Compliance : Align protocols with EPA DSSTox guidelines for toxicological risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.